molecular formula C19H21Cl2NO4S B12215503 N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

Cat. No.: B12215503
M. Wt: 430.3 g/mol
InChI Key: HQMSPJNEYQJXEW-UHFFFAOYSA-N
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Description

This compound features a 3,4-dichlorophenyl-substituted furan core linked to a 1,1-dioxidotetrahydrothiophen-3-yl amine via a methylpropanamide bridge. The dichlorophenyl moiety is commonly associated with pesticidal activity, as seen in propanil (N-(3,4-dichlorophenyl)propanamide), a herbicide . The sulfone group enhances metabolic stability compared to non-oxidized sulfur analogs, while the branched 2-methylpropanamide may reduce steric hindrance in target binding .

Properties

Molecular Formula

C19H21Cl2NO4S

Molecular Weight

430.3 g/mol

IUPAC Name

N-[[5-(3,4-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C19H21Cl2NO4S/c1-12(2)19(23)22(14-7-8-27(24,25)11-14)10-15-4-6-18(26-15)13-3-5-16(20)17(21)9-13/h3-6,9,12,14H,7-8,10-11H2,1-2H3

InChI Key

HQMSPJNEYQJXEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide typically involves multiple steps, including the formation of the furan ring, chlorination, and subsequent coupling with the tetrahydrothiophene ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the tetrahydrothiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Modifications on the Aromatic Ring

  • 3,4-Dichlorophenyl vs. 4-Fluorophenyl :
    The fluorophenyl analog (N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide, CAS 879565-27-2) replaces chlorine with fluorine, reducing electronegativity and lipophilicity (Cl: logP ~2.7 vs. F: logP ~1.5). This substitution may alter target specificity, as fluorine often enhances bioavailability and CNS penetration .
  • Dichlorophenyl vs.

Variations in the Amide Backbone

  • 2-Methylpropanamide vs.
  • Propanamide vs. Pyrimidinecarboxamide: Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) incorporates a pyrimidine ring, enabling additional hydrogen bonding and rigidifying the structure, which may enhance target selectivity .

Modifications to the Sulfone-Containing Moiety

  • 1,1-Dioxidotetrahydrothiophen-3-yl vs. Piperidinyl: Piperidine-containing analogs (e.g., compound 34 in ) exhibit basic nitrogen, facilitating interactions with acidic residues in biological targets.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Analogs

Compound Molecular Weight logP (Predicted) Key Functional Groups Potential Applications
Target Compound ~470 ~3.2 3,4-Dichlorophenyl, sulfone, amide Agrochemicals, CNS drugs
Propanil (N-(3,4-dichlorophenyl)propanamide) 218.1 2.7 Dichlorophenyl, amide Herbicide
Fluorophenyl Analog (CAS 879565-27-2) 484.5 2.1 4-Fluorophenyl, sulfone, benzamide Pharmaceuticals
Thiophene-carboxamide (CAS 898490-74-9) 470.4 3.5 Thiophene, sulfone Enzyme inhibitors

Biological Activity

N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by various functional groups that contribute to its biological activity. It includes a furan moiety, a tetrahydrothiophene ring, and a dichlorophenyl substituent. These structural features suggest potential interactions with biological targets.

Property Value
Molecular Formula C22H22Cl2N2O5S
Molecular Weight 491.34 g/mol
IUPAC Name This compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Compounds containing furan and thiophene rings have been shown to exhibit anticancer properties. The presence of the dichlorophenyl group may enhance this effect by increasing lipophilicity and facilitating cellular uptake.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The unique structure may interfere with microbial cell wall synthesis or function.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may be linked to its interaction with nuclear factor kappa B (NF-kB), a key regulator in inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Anticancer Studies

A study on furan derivatives indicated that they can inhibit cancer cell proliferation through apoptosis induction. Specifically, derivatives similar to the target compound have shown effectiveness against breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

Research has shown that furan-based compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Anti-inflammatory Research

In vitro studies have reported that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .

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